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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

Cat. No.: B075413

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Fluoro-2-hydroxypyridine
alongside related compounds, 2-hydroxypyridine and 3-fluoropyridine. Due to the limited
availability of public experimental spectroscopic data for 3-Fluoro-2-hydroxypyridine, this
guide presents its known properties and offers a detailed spectroscopic comparison with
closely related structural analogs. This information is intended to serve as a valuable resource
for researchers interested in the synthesis, characterization, and application of fluorinated
pyridine derivatives.

Introduction to 3-Fluoro-2-hydroxypyridine

3-Fluoro-2-hydroxypyridine (CAS: 1547-29-1) is a fluorinated derivative of the 2-
hydroxypyridine scaffold.[1][2][3][4][5][6][7][8][9] The introduction of a fluorine atom is a
common strategy in medicinal chemistry to modulate the physicochemical and biological
properties of a molecule, such as its metabolic stability, binding affinity, and pKa. Like its parent
compound, 2-hydroxypyridine, 3-fluoro-2-hydroxypyridine can exist in tautomeric forms, as 3-
fluoro-2-hydroxypyridine and 3-fluoro-2(1H)-pyridone. The equilibrium between these
tautomers is influenced by the solvent and solid-state packing forces.

Chemical Structure and Properties of 3-Fluoro-2-hydroxypyridine
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Property Value

Molecular Formula C5H4FNO[1][31[9]

Molecular Weight 113.09 g/mol [1]

CAS Number 1547-29-1[1][2]

IUPAC Name 3-fluoro-1H-pyridin-2-one[1]

Synonyms 3-Fluoro-2-pyridinol, 3-Fluoropyridin-2-ol[7][9]
Melting Point 157-161 °C

Boiling Point 273.1 °C (Predicted)

Appearance Colorless to light yellow crystal or liquid[3]

Comparative Spectroscopic Data

While experimental spectra for 3-Fluoro-2-hydroxypyridine are not readily available in public
databases, a comparative analysis with 2-hydroxypyridine and 3-fluoropyridine can provide
valuable insights into its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

Chemical Shifts (o, ppm)
Compound Solvent and Coupling Constants
(J, Hz)

o No experimental data available
3-Fluoro-2-hydroxypyridine ) )
in public databases.

7.48 (m), 7.40 (m), 6.59 (d,

2-Hydroxypyridine CDCls
y by J=6.4 Hz), 6.29 (d, J=8.8 Hz)

8.43 (d, J=2.8 Hz), 8.32 (d,
3-Fluoropyridine CDCls J=4.8 Hz), 7.35-7.25 (m), 7.15
(ddd, J=8.4, 2.8, 1.2 Hz)
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Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (6, ppm)

o No experimental data available
3-Fluoro-2-hydroxypyridine ) ]
in public databases.

162.9, 141.3, 138.8, 118.9,

2-Hydroxypyridine DMSO-ds
Y Yy 105.5
157.1 (d, J=253.5 Hz), 147.2
o (d, J=5.5 Hz), 136.9 (d, J=20.9
3-Fluoropyridine CDCls

Hz), 123.8 (d, J=4.1 Hz), 123.6
(d, J=19.5 Hz)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands

Key Absorption Bands
Compound Sample Phase .
(cm~*) and Assignments

o No experimental data available
3-Fluoro-2-hydroxypyridine ) ]
in public databases.

3400-2400 (O-H and N-H
stretching, broad), 1660 (C=0

2-Hydroxypyridine Solid stretching, pyridone form),
1600, 1480 (C=C and C=N
stretching)

3050 (Ar C-H stretching),
1580, 1470, 1420 (C=C and
C=N stretching), 1250 (C-F
stretching)[10]

3-Fluoropyridine Liquid Film

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima
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Compound Solvent Amax (nm)

o No experimental data available
3-Fluoro-2-hydroxypyridine ) ]
in public databases.

2-Hydroxypyridine Ethanol ~225, ~295

o Data not readily available in a
3-Fluoropyridine
comparable format.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. These protocols are broadly applicable to the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-de).

e Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid
sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
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Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid
sample directly onto the ATR crystal.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample compartment (or KBr pellet) should be recorded
and subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm~1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an
absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (Amax).

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum
with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution
over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: The absorbance spectrum is plotted as absorbance versus wavelength (nm).
The Amax values are identified from the peaks in the spectrum.

Tautomerism of Hydroxypyridines

The tautomeric equilibrium between the hydroxy and pyridone forms is a fundamental

characteristic of 2-hydroxypyridine and its derivatives. The introduction of a fluorine atom at the

3-position is expected to influence this equilibrium due to its electron-withdrawing nature.
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Caption: Tautomeric equilibrium of 2-hydroxypyridine and 3-fluoro-2-hydroxypyridine.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a novel compound like 3-Fluoro-2-hydroxypyridine.
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Caption: General workflow for spectroscopic analysis of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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